N-[1-(5-fluoropyrimidin-4-yl)piperidin-4-yl]-N-methylpyridin-2-amine
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Overview
Description
N-[1-(5-fluoropyrimidin-4-yl)piperidin-4-yl]-N-methylpyridin-2-amine is a complex organic compound that features a piperidine ring, a pyridine ring, and a fluoropyrimidine moiety. This compound is of significant interest in the field of medicinal chemistry due to its potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[1-(5-fluoropyrimidin-4-yl)piperidin-4-yl]-N-methylpyridin-2-amine typically involves multi-step organic reactionsCommon reagents used in these reactions include various halogen derivatives and nitrogen-containing heterocycles .
Industrial Production Methods
Industrial production of this compound may involve large-scale organic synthesis techniques, including continuous flow chemistry and batch processing. These methods ensure high yield and purity of the final product, which is crucial for its application in pharmaceutical research and development.
Chemical Reactions Analysis
Types of Reactions
N-[1-(5-fluoropyrimidin-4-yl)piperidin-4-yl]-N-methylpyridin-2-amine undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles under specific conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide
Reduction: Lithium aluminum hydride, sodium borohydride
Substitution: Nucleophiles (e.g., amines, alcohols), electrophiles (e.g., alkyl halides)
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
N-[1-(5-fluoropyrimidin-4-yl)piperidin-4-yl]-N-methylpyridin-2-amine has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study cellular processes.
Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and neurological disorders.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-[1-(5-fluoropyrimidin-4-yl)piperidin-4-yl]-N-methylpyridin-2-amine involves its interaction with specific molecular targets within the cell. These targets may include enzymes, receptors, or other proteins that play a crucial role in cellular function. The compound’s effects are mediated through the modulation of these targets, leading to changes in cellular pathways and processes .
Comparison with Similar Compounds
Similar Compounds
- N-[1-(6-cyclopropyl-5-fluoropyrimidin-4-yl)piperidin-4-yl]-N-methylacetamide
- 1-(5-fluoropyrimidin-2-yl)piperidin-4-one
Uniqueness
N-[1-(5-fluoropyrimidin-4-yl)piperidin-4-yl]-N-methylpyridin-2-amine is unique due to its specific combination of a piperidine ring, a pyridine ring, and a fluoropyrimidine moiety. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and development .
Properties
Molecular Formula |
C15H18FN5 |
---|---|
Molecular Weight |
287.34 g/mol |
IUPAC Name |
N-[1-(5-fluoropyrimidin-4-yl)piperidin-4-yl]-N-methylpyridin-2-amine |
InChI |
InChI=1S/C15H18FN5/c1-20(14-4-2-3-7-18-14)12-5-8-21(9-6-12)15-13(16)10-17-11-19-15/h2-4,7,10-12H,5-6,8-9H2,1H3 |
InChI Key |
GTROLQPASGUZQP-UHFFFAOYSA-N |
Canonical SMILES |
CN(C1CCN(CC1)C2=NC=NC=C2F)C3=CC=CC=N3 |
Origin of Product |
United States |
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